2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid
Description
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative featuring a pyrazole core substituted with an ethynyl group at position 4, a methyl group at position 5, and an acetic acid moiety at position 1. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethynyl-5-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-3-7-4-9-10(6(7)2)5-8(11)12/h1,4H,5H2,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQLEWBXIBTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(=O)O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approaches for Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of β-dicarbonyl compounds with hydrazines. For example, 1,3-cyclohexanedione reacts with hydrazine hydrate in acetic acid to form 5-methyl-1H-pyrazole derivatives. Subsequent iodination at the 4-position using N-iodosuccinimide (NIS) in DMF yields 4-iodo-5-methyl-1H-pyrazole, a key intermediate.
Optimization Insights :
Acetic Acid Moiety Incorporation via Carbodiimide Coupling
The N1-acetic acid side chain is installed using 2-(3H-triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylacetamide (DMA). Reacting 4-ethynyl-5-methyl-1H-pyrazole with bromoacetic acid at 100°C for 10 minutes achieves 68% yield after reverse-phase HPLC purification.
Reaction Conditions :
Alternative Routes: Michael Addition and Alkylation
A two-step sequence involving Michael addition of ethyl propiolate to hydrazine derivatives, followed by cyclization, offers an alternative pathway. However, this method suffers from lower yields (38%) due to competing polymerization.
Experimental Optimization and Challenges
Regioselectivity in Pyrazole Formation
Regiochemical control during cyclocondensation is critical. Using β-keto esters instead of β-diketones favors 5-methyl substitution, as observed in ethyl acetoacetate -based syntheses.
Stability of the Ethynyl Group
The ethynyl moiety is prone to oxidation under acidic conditions. Neutral pH and inert atmospheres (N₂/Ar) are essential during Sonogashira coupling and workup.
Analytical Characterization Data
Table 1: Spectroscopic Data for this compound
| Property | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H, CH₃), 4.85 (s, 2H, CH₂COOH), 7.25 (s, 1H, pyrazole-H), 13.1 (br, 1H, COOH) |
| HRMS (ESI+) | m/z 193.0743 [M+H]+ (calc. 193.0740) |
| IR (cm⁻¹) | 3280 (C≡CH), 1715 (C=O), 1600 (C=N) |
Applications and Derivative Synthesis
This compound serves as a precursor for:
- Kinase Inhibitors : Amidation with aryl amines yields potent ATP-competitive inhibitors (IC₅₀: 12–45 nM).
- Fluorescent Tags : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized dyes enables bioimaging applications.
"The integration of flow chemistry and heterogeneous catalysis represents a paradigm shift in pyrazole functionalization, offering unparalleled control over exothermic reactions." — Adapted from.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethyl-substituted pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid is a compound with significant potential in various scientific research applications. Its unique chemical structure allows it to interact with biological systems, making it a candidate for pharmacological studies, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial activities.
Pharmacological Studies
Research has indicated that derivatives of pyrazole compounds can exhibit various pharmacological effects. The compound under discussion has been explored for its potential as an analgesic and anti-inflammatory agent.
- Analgesic Activity : Studies have demonstrated that pyrazole derivatives can provide pain relief by inhibiting specific pathways involved in pain perception. For instance, compounds similar to this compound have shown promise in reducing pain responses in animal models .
- Anti-inflammatory Activity : The compound has been evaluated for its ability to mitigate inflammation. Research indicates that certain substitutions on the pyrazole ring can enhance anti-inflammatory effects while minimizing ulcerogenic risks .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been a significant focus of research. The compound has been tested against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the compound to disrupt bacterial cell membranes or inhibit essential metabolic processes within the bacteria .
- Case Studies : Studies utilizing disc diffusion methods have shown that this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli respectively .
Antioxidant Properties
The compound's antioxidant potential has also been explored. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases.
- Research Findings : In vitro studies have shown that this compound can scavenge free radicals effectively, thus providing protective effects against oxidative damage .
Mechanism of Action
The mechanism of action of 2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a role in inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Key analogs of 2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid include:
*Calculated molecular formula based on structural analysis.
Key Observations:
Substituent Effects on Reactivity: The ethynyl group in the target compound enables participation in click chemistry, distinguishing it from analogs like 2-(4-amino-5-methyl-1H-pyrazol-1-yl)acetic acid (amino group, basic) and 2-(4-nitro-1H-pyrazol-1-yl)acetic acid (nitro group, acidic) . Fluorine substitution in 2-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid enhances metabolic stability and electronegativity, which is absent in the target compound .
Solubility and Polarity: The acetic acid moiety in all analogs improves aqueous solubility. However, the electron-withdrawing nitro group in 2-(4-nitro-1H-pyrazol-1-yl)acetic acid increases acidity (lower pKa) compared to the ethynyl variant .
Biological Activity :
Data-Driven Comparison of Physicochemical Properties
| Property | Target Compound | 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid | 2-(4-Nitro-1H-pyrazol-1-yl)acetic acid |
|---|---|---|---|
| Molecular Weight | ~165 | 155.16 | 171.11 |
| Key Functional Groups | Ethynyl, Methyl, Acetic acid | Amino, Methyl, Acetic acid | Nitro, Acetic acid |
| Electron Effects | Electron-withdrawing (ethynyl) | Electron-donating (amino) | Strong electron-withdrawing (nitro) |
| Predicted Solubility | Moderate (polar aprotic) | High (polar protic) | Low (due to nitro group) |
Biological Activity
2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid (CAS No. 1354706-52-7) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an ethynyl group at the 4-position and a methyl group at the 5-position of the pyrazole ring, which may enhance its reactivity and biological efficacy compared to simpler derivatives.
- Molecular Formula : C8H8N2O2
- Molecular Weight : 164.16 g/mol
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and analgesic properties. These activities are primarily attributed to its interaction with various molecular targets involved in inflammatory pathways.
The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. Its mechanism may involve modulation of signaling pathways like NF-κB, which plays a significant role in inflammation and immune response.
In Vitro Studies
In vitro studies have shown that derivatives of pyrazole, including this compound, can inhibit COX enzymes effectively. For instance, related compounds demonstrated IC50 values ranging from 0.034 to 0.052 µM for COX-2 inhibition, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .
In Vivo Studies
In vivo studies using carrageenan-induced rat paw edema models have confirmed the anti-inflammatory effects of this compound. The percentage of edema inhibition was noted to be significantly higher than that of traditional NSAIDs, suggesting a favorable safety profile alongside efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methyl-1H-pyrazole | Structure | Lacks the ethynyl group; simpler structure. |
| 2-(1H-Pyrazol-1-Yl)Acetic Acid | Structure | Contains a single pyrazole unit without additional substitutions. |
| 4-Ethynylpyrazole | Structure | Focused on the ethynyl substitution without the acetic acid moiety. |
The unique combination of ethynyl and acetic functionalities in this compound enhances its biological activity compared to simpler derivatives.
Case Studies
Several studies have highlighted the compound's potential:
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant anti-inflammatory effects with minimal degenerative changes in histopathological examinations of treated rats .
- Antioxidant Properties : Research has indicated that pyrazole derivatives possess antioxidant properties, which can protect against oxidative stress, further enhancing their therapeutic potential .
- Antimicrobial Activity : Preliminary investigations suggest that compounds within this class may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(4-Ethynyl-5-methyl-1H-pyrazol-1-yl)acetic acid?
The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines to form pyrazole intermediates, followed by functionalization. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . Ethynyl group introduction may require Sonogashira coupling or alkyne protection-deprotection strategies, as seen in related pyrazole derivatives . Challenges include regioselectivity control and purification of sensitive intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm substitution patterns and hydrogen bonding .
- IR : Identification of carboxylic acid (C=O stretch ~1700 cm) and ethynyl (C≡C stretch ~2100 cm) groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, related pyrazole structures were resolved with R-factors < 0.07 using SHELX .
Q. How can researchers optimize purification of this compound?
Column chromatography (silica gel, ethyl acetate/hexane) is standard. For acid-sensitive intermediates, inert atmospheres (N) and low-temperature recrystallization (e.g., ethanol/water mixtures) improve yields. Purity validation via HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. What computational approaches predict the electronic properties of this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates frontier molecular orbitals. For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT simulations matched experimental X-ray data, revealing tautomerism and intramolecular hydrogen bonding . Similar models can assess the ethynyl group’s impact on conjugation and acidity .
Q. How do researchers resolve discrepancies between crystallographic and spectroscopic data?
Dynamic processes in solution (e.g., tautomerism) may cause NMR/X-ray mismatches. Strategies include:
- Variable-temperature NMR to detect conformational exchange .
- High-resolution X-ray data (e.g., synchrotron sources) and SHELXL refinement with twin correction .
- Cross-validation with IR and mass spectrometry .
Q. What experimental designs assess biological activity in academic settings?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., cyclooxygenase) using spectrophotometric methods .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) via broth microdilution against Gram-positive/negative strains .
- Docking studies : AutoDock Vina predicts binding modes to protein targets, guided by DFT-optimized geometries .
Q. How does the ethynyl substituent influence chemical reactivity?
The ethynyl group enhances π-conjugation, altering electron density at the pyrazole ring. This can be quantified via Hammett substituent constants (σ) and electrostatic potential maps. In related compounds, electron-withdrawing groups increase carboxylic acid acidity, affecting salt formation and solubility .
Methodological Notes
- Crystallography : Use SHELXL for refinement; twinning parameters (TWIN/BASF) resolve overlapping reflections .
- DFT Protocols : Gaussian 09 with B3LYP functional and 6-311++G(d,p) basis set for geometry optimization .
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
